molecular formula C16H24N2 B021794 8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine CAS No. 101438-17-9

8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B021794
CAS No.: 101438-17-9
M. Wt: 244.37 g/mol
InChI Key: NIFBNIANYCOETB-UHFFFAOYSA-N
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Description

Proflavine hemisulfate, also known as diaminoacridine hemisulfate, is an acridine-derived fluorescent dye. It is primarily used as a topical antiseptic and a rapid stain for cytological studies. Proflavine hemisulfate exhibits bacteriostatic properties against many gram-positive bacteria by intercalating into DNA, thereby disrupting DNA synthesis and preventing bacterial reproduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Proflavine hemisulfate can be synthesized through the photochemical demethylation of methyladenines. The process involves the treatment of an aqueous solution with charcoal, followed by concentration, chilling overnight, filtration, and rinsing with diethyl ether .

Industrial Production Methods: In industrial settings, proflavine hemisulfate is produced by the pyrolysis of citric acid to create amine-capped carbon nanodots, which are then complexed with proflavine. This method leverages the unique optical properties of carbon nanodots for efficient production .

Chemical Reactions Analysis

Mechanism of Action

Proflavine hemisulfate exerts its effects by intercalating into DNA, thereby disrupting DNA synthesis and causing high levels of mutation in the copied DNA strands. This prevents bacterial reproduction and exhibits an antibacterial effect . The compound targets DNA and interferes with its replication process, leading to the accumulation of mutations .

Comparison with Similar Compounds

Uniqueness of Proflavine Hemisulfate: Proflavine hemisulfate is unique due to its strong fluorescence properties, making it highly effective as a contrast agent in cytological studies and high-resolution imaging. Its ability to intercalate into DNA and disrupt synthesis sets it apart from other antiseptic agents .

Properties

IUPAC Name

8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFBNIANYCOETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385510
Record name (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101438-17-9
Record name (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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